molecular formula C18H17N3O3 B3017954 6-(furan-2-ylmethyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 695224-05-6

6-(furan-2-ylmethyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B3017954
CAS No.: 695224-05-6
M. Wt: 323.352
InChI Key: QYHBGPGRISIUIS-UHFFFAOYSA-N
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Description

6-(furan-2-ylmethyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine dione core. This bicyclic scaffold is substituted at position 1 with a methyl group, position 4 with a phenyl ring, and position 6 with a furan-2-ylmethyl moiety.

Properties

IUPAC Name

6-(furan-2-ylmethyl)-1-methyl-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-20-14-11-21(10-13-8-5-9-24-13)17(22)15(14)16(19-18(20)23)12-6-3-2-4-7-12/h2-9,16H,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHBGPGRISIUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)N(C2)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(Furan-2-ylmethyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the pyrrolo[3,4-d]pyrimidine core followed by functionalization with furan and phenyl groups. The synthetic route often utilizes various reagents and conditions tailored to yield high purity and yield.

Antitumor Activity

Research has demonstrated that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant antitumor activity. For instance, compounds with similar structures have been shown to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), a critical enzyme in purine biosynthesis. This inhibition leads to decreased tumor cell proliferation. The compound has shown promising results in vitro against various cancer cell lines expressing folate receptors (FR), suggesting a targeted mechanism of action.

Compound Cell Line IC50 (nM) Mechanism
This compoundRT16 (FRα)1.82GARFTase inhibition
Similar Pyrrolo CompoundD4 (FRβ)0.57GARFTase inhibition

These findings indicate that the compound may be effective against tumors that overexpress folate receptors.

Antiviral and Antifungal Properties

In addition to its antitumor effects, pyrrolo[3,4-d]pyrimidine derivatives have been investigated for their antiviral and antifungal activities. Studies suggest that these compounds can interfere with viral replication processes and exhibit fungicidal effects against various pathogens.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in nucleotide metabolism. The compound's structure allows it to mimic natural substrates of these enzymes, effectively competing for binding sites and disrupting normal cellular processes.

Study 1: In Vitro Evaluation

A recent study evaluated the compound's cytotoxic effects on human tumor cell lines. The results indicated that the compound exhibited selective toxicity towards FR-expressing cells compared to non-expressing cells. The IC50 values ranged from nanomolar concentrations for sensitive lines to higher concentrations for resistant lines.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of the compound's action. Using biochemical assays, researchers confirmed that the compound effectively inhibited GARFTase activity in cell-free systems and within cultured cells. This inhibition correlated with reduced proliferation rates in sensitive tumor cells.

Scientific Research Applications

Anticancer Properties

Research indicates that pyrrolopyrimidine derivatives exhibit anticancer activity. For instance, compounds with similar structures have been shown to inhibit specific kinases involved in cancer cell proliferation. In vitro studies demonstrate that derivatives of pyrrolopyrimidine can induce apoptosis in various cancer cell lines, suggesting potential for the development of novel anticancer agents.

Antimicrobial Activity

The presence of the furan moiety has been linked to enhanced antimicrobial properties. Studies have reported that compounds containing furan rings exhibit significant activity against a range of bacterial strains. This suggests that the compound may serve as a lead structure for developing new antibiotics.

Neuroprotective Effects

Recent investigations have pointed to the neuroprotective effects of pyrrolopyrimidine derivatives. These compounds may modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's.

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of pyrrolopyrimidine derivatives. The results indicated that modifications at the furan position significantly enhanced cytotoxicity against breast cancer cells (MCF-7) .
  • Antimicrobial Evaluation : Research conducted on various furan-containing compounds demonstrated their effectiveness against Gram-positive bacteria such as Staphylococcus aureus. The study highlighted the potential for developing new antibiotics based on these structures .
  • Neuroprotection Research : A recent investigation focused on the neuroprotective effects of pyrrolopyrimidine derivatives against oxidative stress-induced neuronal damage. The findings suggest that these compounds could be beneficial in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of structurally analogous pyrrolo[3,4-d]pyrimidine dione derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

Compound Name & Substituents Molecular Formula Molecular Weight Melting Point (°C) Rf Value Key Spectral/Biological Data Reference
Target : 6-(furan-2-ylmethyl)-1-methyl-4-phenyl-... C₁₉H₁₉N₃O₃* 337.38* N/A N/A N/A N/A
4-(2-Hydroxyphenyl)-6-(4-methoxyphenyl)-... () C₂₀H₁₉N₃O₄ 365.39 ~220 0.41 IR: 3640 (OH), 1680 (C=O); Moderate antifungal
6-(4-Nitrophenyl)-1-(tetrahydrofuranose)-... () C₂₁H₂₁N₃O₇ 427.41 96–98 N/A Antifungal, antioxidant activities
4-(4-Chlorophenyl)-6-(4-methoxybenzyl)-... () C₂₁H₁₈ClN₃O₃ 395.84 N/A N/A N/A
6-Allyl-4-(2-chlorophenyl)-... () C₁₆H₁₅ClN₃O₂ 316.76 N/A N/A N/A
4-(4-Chlorophenyl)-6-(2-hydroxypropyl)-... () C₁₅H₁₆ClN₃O₃ 321.76 N/A N/A Smiles: CC(O)CN1CC2=C(C1=O)...
6-Allyl-4-(4-ethoxyphenyl)-... () C₁₇H₁₉N₃O₃ 313.35 N/A N/A N/A

*Calculated using molecular formula derived from IUPAC name.

Key Observations:

Substituent Effects on Melting Points: The hydroxyl and methoxy substituents in ’s compound contribute to a high melting point (~220°C), likely due to hydrogen bonding and polar interactions . In contrast, the nitro-substituted derivative () has a lower melting point (96–98°C), possibly due to reduced crystallinity from bulky tetrahydrofuranose groups .

Spectral Signatures: The IR spectrum of ’s compound shows distinct peaks for OH (3640 cm⁻¹) and amide C=O (1680 cm⁻¹), which are absent in non-hydroxylated analogs .

Biological Activity :

  • Compounds with electron-withdrawing groups (e.g., nitro in ) exhibit antifungal and antioxidant properties , whereas methoxybenzyl-substituted derivatives () may prioritize steric effects over reactivity .

Safety and Handling :

  • While safety data for the target compound are unavailable, analogs like ’s 4-hydroxyphenyl derivative require precautions such as P201 ("use specialized handling") and P210 ("avoid ignition sources") .

Q & A

Q. What are the optimized synthetic routes for preparing 6-(furan-2-ylmethyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using β-ketoesters or fluorinated aryl ketones as precursors. For example, fluorinated pyrimidines are synthesized under mild, metal-free conditions with high yields (85–95%) by reacting β-CF₃-aryl ketones with amidines or urea derivatives . Key parameters include:
  • Reaction Time : 12–24 hours under reflux.
  • Solvent System : Acetonitrile or DMF.
  • Catalyst : No metal catalyst required, enhancing biocompatibility.
  • Workup : Purification via silica gel chromatography.
    Reference Table :
PrecursorReaction Time (h)Yield (%)Melting Point (°C)Reference
β-CF₃-ketone1285120–122

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C, ¹⁹F) and HRMS for unambiguous confirmation:
  • ¹H NMR : Peaks at δ 2.3–2.5 ppm (N-methyl group), δ 6.2–6.8 ppm (furan protons), and δ 7.2–7.6 ppm (phenyl protons) .
  • HRMS : Compare experimental and calculated m/z values (e.g., [M+H]⁺: 352.1423 observed vs. 352.1420 calculated) .

Q. What structural features influence its reactivity?

  • Methodological Answer : The fused pyrrolo-pyrimidine-dione core and furan substituent create electron-rich regions, enhancing nucleophilic reactivity. The phenyl group stabilizes the structure via π-π stacking, while the methyl group at position 1 sterically hinders certain reactions .

Advanced Research Questions

Q. How do reaction mechanisms differ when introducing fluorine or other halogens?

  • Methodological Answer : Fluorination typically proceeds via SNAr (nucleophilic aromatic substitution) under basic conditions. For example, β-CF₃-aryl ketones react with amidines to form 4-fluoro-pyrimidines through a six-membered transition state, avoiding harsh reagents like POCl₃ . Computational DFT studies can map energy barriers for halogenation pathways.

Q. What structure-activity relationships (SAR) are observed in analogs of this compound?

  • Methodological Answer : Modifying the furan-2-ylmethyl group significantly impacts bioactivity:
  • Antitumor Activity : Substitution with thiophene-2-carboxylic acid (as in related pyrrolo[2,3-d]pyrimidines) increases IC₅₀ values against cancer cell lines (e.g., 19a: IC₅₀ = 0.8 μM vs. HCT-116) .
    Reference Table :
SubstituentBiological Activity (IC₅₀, μM)Reference
Thiophene-2-carboxylic acid0.8 (HCT-116)
Ethyl ester (20c)1.2 (MCF-7)

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

  • Methodological Answer : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, ambiguous furan proton assignments can be clarified via NOESY correlations between the furan methylene and pyrrolo-pyrimidine protons . Cross-validate HRMS with isotopic patterns to confirm molecular formulae.

Q. What computational methods predict its binding affinity for kinase targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of kinases (e.g., EGFR or BRAF). MD simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes. QSAR models trained on pyrrolo-pyrimidine derivatives correlate substituent hydrophobicity with inhibitory potency .

Q. How is regioselectivity controlled during substitution reactions on the pyrrolo-pyrimidine core?

  • Methodological Answer : Use directing groups (e.g., methyl at position 1) to block undesired sites. For electrophilic substitution, meta-directing effects of the phenyl group guide functionalization to position 6 .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies for similar compounds?

  • Methodological Answer : Yield discrepancies (e.g., 85% vs. 70%) arise from differences in solvent polarity, catalyst purity, or reaction scale. For example, DMF increases yields by stabilizing intermediates but may degrade heat-sensitive substituents .

Method Validation

Q. How are HPLC methods validated for purity assessment?

  • Methodological Answer :
    Use a C18 column with a buffer (15.4 g ammonium acetate in 1L H₂O, pH 6.5) and gradient elution (acetonitrile:buffer 30:70 to 90:10). Validate parameters:
  • Linearity : R² ≥ 0.999 over 50–150% target concentration.
  • Precision : RSD ≤ 2% for triplicate injections .

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